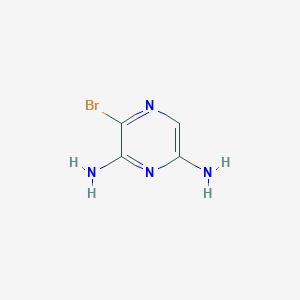

3-bromopyrazine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrazine-2,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBERWXUOPUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 Bromopyrazine 2,6 Diamine

Chemical Structure and IUPAC Nomenclature

The compound 3-bromopyrazine-2,6-diamine features a central pyrazine (B50134) ring substituted with a bromine atom at the 3-position and two amino groups at the 2- and 6-positions. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is this compound.

Oxidation-Based Syntheses of Pyrazine Rings

Physicochemical Properties

The distinct physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical syntheses.

| Property | Value |

| Molecular Formula | C4H5BrN4 |

| Molecular Weight | 189.02 g/mol |

| CAS Number | 885273-98-7 |

Information regarding the specific appearance and solubility of this compound is not consistently available in the public domain and would require experimental determination. Generally, compounds of this nature are crystalline solids. Their solubility is expected to be low in nonpolar solvents and higher in polar organic solvents.

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this compound are typically found in specialized chemical databases or the supporting information of scientific publications. This data is crucial for the unambiguous identification and characterization of the compound.

Synthesis and Manufacturing

Common Synthetic Pathways

The synthesis of 3-bromopyrazine-2,6-diamine typically involves a multi-step sequence starting from commercially available pyrazine (B50134) derivatives.

A common starting material for the synthesis of related diaminopyridine compounds is 2-aminopyridine. orgsyn.org For pyrazine analogs, a plausible route could begin with a commercially available aminopyrazine. Key reaction steps would likely include nitration to introduce nitro groups, which can then be reduced to amino groups. Bromination at a specific position can be achieved using a suitable brominating agent. For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523) involves the bromination of 2-aminopyridine, followed by nitration and subsequent reduction of the nitro group. orgsyn.org

The synthesis often involves electrophilic aromatic substitution for nitration and bromination. The reduction of the nitro group to an amine is commonly achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. The specific conditions for each step, including the choice of solvent, temperature, and catalyst, are critical for achieving the desired product in good yield and purity.

Reactivity at the Bromine-Substituted Carbon

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include ensuring the availability and cost-effectiveness of starting materials, optimizing reaction conditions to maximize yield and minimize waste, and developing safe and efficient purification methods. Process safety, including the handling of potentially hazardous reagents and intermediates, is also a primary concern.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-bromopyrazine-2,6-diamine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its structure.

Proton NMR (¹H NMR) Chemical Shift Analysis

In a ¹H NMR spectrum of this compound, the pyrazine (B50134) ring possesses a single proton. This aromatic proton (H-5) is expected to appear as a singlet in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The two amino groups (-NH₂) would each give rise to a broad singlet. The chemical shifts of these amine protons can vary significantly depending on the solvent, concentration, and temperature, but are generally expected in the range of δ 4.0 to 6.0 ppm. Deuterium exchange studies (by adding D₂O) would confirm the assignment of the -NH₂ protons as their signals would disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.0 - 8.0 | Singlet (s) |

| -NH₂ (at C-2) | 4.0 - 6.0 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound would display four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The carbon atoms directly bonded to nitrogen (C-2 and C-6) and the bromine atom (C-3) would be significantly deshielded and appear at higher chemical shifts. The carbon atom bearing the remaining proton (C-5) would resonate at a lower chemical shift. The presence of the electron-donating amino groups would influence the precise chemical shifts of the attached carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 160 |

| C-3 | 120 - 130 |

| C-5 | 110 - 120 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show no cross-peaks for the aromatic proton (H-5) as it has no neighboring protons to couple with, confirming its isolated nature on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal a direct one-bond correlation between the aromatic proton (H-5) and its attached carbon atom (C-5). This would definitively assign the ¹H and ¹³C signals for this position.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by the following key absorption bands:

N-H Stretching: The two amino groups would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to symmetric and asymmetric stretching.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) would appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds in the amino groups would be found around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 |

| N-H Bend (Amino) | 1600 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The molecular weight of this compound (C₄H₅BrN₄) is approximately 188.98 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways could involve the loss of the bromine atom, followed by the sequential loss of small molecules like HCN or NH₂ from the pyrazine ring.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₄H₅BrN₄ and distinguishing it from other compounds with the same nominal mass.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-2,6-diaminopyridine |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture and provides mass information for each, making it an indispensable tool for assessing the purity of synthesized compounds like this compound. nih.govsigmaaldrich.com The process involves introducing the sample into a liquid chromatograph, which separates the target compound from any impurities, starting materials, or byproducts. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, confirming the molecular weight of the desired product and identifying any contaminants. nih.govresearchgate.net

For pyridine (B92270) and pyrazine derivatives, LC-MS is routinely used to ensure the sample's integrity before further analysis or application. nih.gov Purity levels are often determined by integrating the peak areas in the chromatogram, with suppliers of 3-bromopyridine-2,6-diamine (B181914) and related compounds typically guaranteeing a purity of ≥95% to ≥98% as determined by High-Performance Liquid Chromatography (HPLC), a component of many LC-MS systems. aliyuncs.comchemscene.comjk-sci.com The mass spectrum for this compound would be expected to show a characteristic isotopic pattern for bromine, with two major peaks corresponding to the 79Br and 81Br isotopes. For instance, in the mass spectrum of related bromo-imidazo[4,5-b]pyridine derivatives, signals for (M+1) and (M+2+H) are observed, confirming the presence of bromine. researchgate.net This technique is sensitive enough to detect even trace amounts of impurities, which is crucial for applications where purity is paramount. nih.gov

A typical LC-MS analysis for purity assessment would involve the following parameters, although specific conditions may vary:

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reverse phase |

| Mobile Phase | Gradient of water and acetonitrile, often with additives like formic acid or acetic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection (MS) | Electrospray Ionization (ESI) in positive mode |

| Detection (UV) | Diode Array Detector (DAD) at wavelengths such as 220 and 254 nm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. ddugpgcsitapur.com For aromatic and heterocyclic compounds like this compound, this technique is particularly informative about the π-electron system and the presence of chromophores. lkouniv.ac.in

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org The pyrazine ring, with its nitrogen heteroatoms and double bonds, constitutes the primary chromophore. The amino (-NH2) groups act as auxochromes, which can modify the absorption characteristics of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). sci-hub.se

The electronic transitions can be summarized as:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions resulting in strong absorption bands. libretexts.org

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (from the nitrogen atoms) to a π* antibonding orbital. libretexts.org These are generally lower in energy and intensity compared to π → π* transitions.

The bromine atom can also influence the spectrum through its electronic effects.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is changed. isca.me Such studies on this compound would reveal information about the nature of its electronic ground and excited states.

In a study on a related azo dye containing a bromopyridine-diamine moiety, a positive solvatochromism was observed. isca.me This means that as the solvent polarity increased, the absorption band corresponding to the π → π* transition shifted to a longer wavelength (a bathochromic shift). isca.me This behavior is indicative of an excited state that is more polar than the ground state. The interaction with polar solvent molecules stabilizes the polar excited state more than the less polar ground state, thus reducing the energy gap for the electronic transition. isca.me

A hypothetical solvatochromic study on this compound might yield data similar to that observed for related compounds, as shown in the table below.

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 335 |

| Ethanol | 24.55 | 345 |

| Acetonitrile | 37.5 | 350 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 355 |

Note: The λmax values are hypothetical and for illustrative purposes only.

Analysis of Electronic Transitions and Chromophoric Behavior

X-ray Crystallography for Solid-State Structure Determination

The way molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions are crucial for the stability of the crystal lattice.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions in a crystal. mdpi.comscirp.org It maps the close contacts between neighboring molecules, with different types of interactions color-coded on the surface. For a molecule like this compound, Hirshfeld analysis would likely reveal significant contributions from H···H, N···H, and C···H contacts, which are indicative of hydrogen bonding and van der Waals forces. nih.govmdpi.com The presence of the bromine atom would also be highlighted by its specific contacts.

π–π Stacking: The aromatic pyrazine rings can interact with each other through π–π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. rsc.orgresearchgate.net These interactions play a significant role in the packing of many aromatic and heterocyclic compounds, often leading to layered or columnar structures. scirp.org The planarity of the pyrazine ring in this compound would be conducive to such interactions.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. unibo.it For this compound, this would include the precise orientation of the amino groups relative to the pyrazine ring. While rotation around the C-N bonds of the amino groups might be possible in solution, in the solid state, a specific, energetically favorable conformation will be adopted to maximize stabilizing intermolecular interactions. nih.gov The planarity of the pyrazine ring is a key feature, and the positions of the bromine and amine substituents are fixed. The analysis would confirm the geometry of the heterocyclic ring system and the spatial relationship between the substituents.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, π–π Stacking, Halogen Bonding)

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the proposed chemical formula. This comparison is critical for confirming the purity and identity of the compound.

The molecular formula for this compound is C₄H₅BrN₄. To determine the theoretical elemental composition, the atomic weights of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N) are used.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 25.43 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.67 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.27 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 29.65 |

| Total | | | | 189.03 | 100.00 |

In a research setting, a sample of newly synthesized this compound would be analyzed using an elemental analyzer. The resulting experimental percentages of C, H, N, and Br would be expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, to be considered a confirmation of the empirical formula. While specific experimental data for this compound is not widely published, the analysis of a related compound, 3-{2-(5-bromothiazol-2-yl) diazenyl}-4-bromopyridine-2, 6-diamine, confirms that elemental analysis is a standard procedure for the characterization of such brominated nitrogen heterocycles. isca.me

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and indispensable technique in synthetic chemistry for monitoring the progress of a reaction. chemicalbook.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. cymitquimica.com

In the synthesis of a compound like this compound, TLC would be employed to determine the optimal reaction time and to check for the completion of the reaction. This is achieved by spotting a small amount of the reaction mixture onto a TLC plate (the stationary phase, typically silica (B1680970) gel) and developing it in a suitable solvent system (the mobile phase).

The separation of components on the TLC plate is based on their differential polarity. chemicalbook.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify the different components. google.com

Illustrative TLC Parameters for Monitoring the Synthesis of a Brominated Diaminopyrazine

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ coated plates |

| Mobile Phase (Eluent) | 15% Ethyl Acetate (B1210297) in Hexane (B92381) |

| Visualization | UV light (at 254 nm) and/or chemical staining (e.g., iodine vapor) google.com |

During the reaction, a TLC plate would be spotted with the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. As the reaction progresses, the spot corresponding to the starting material would diminish in intensity, while a new spot corresponding to the more polar product, this compound, would appear and intensify. The reaction would be considered complete when the starting material spot is no longer visible on the TLC plate. isca.me The distinct Rf values of the starting materials and the product allow for this clear visualization of the reaction's progression.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitrogen-containing heterocyclic compounds due to its balance of accuracy and computational cost. acs.orgresearchgate.net DFT calculations are instrumental in modeling the electron density of the pyrazine (B50134) ring system to predict its behavior in chemical reactions.

DFT calculations are a primary method for predicting the regioselectivity of electrophilic substitution reactions on aromatic and heteroaromatic rings. For 3-bromopyrazine-2,6-diamine, the pyrazine ring is substituted with two electron-donating amino groups (-NH₂) and one electron-withdrawing but ortho-, para-directing bromo group (-Br). The interplay of these substituents determines the most probable site for electrophilic attack.

Theoretical models predict that the electron-donating amino groups enhance the electron density of the pyrazine ring, activating it towards electrophilic substitution, while the bromine atom deactivates the ring through its inductive effect. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) can reveal regions of high electron density susceptible to electrophilic attack. nih.gov DFT calculations can map the electrostatic potential and calculate condensed Fukui functions to identify the most nucleophilic sites. For the this compound scaffold, the only available carbon position for substitution is C5. DFT calculations would likely confirm that the directing effects of the two amino groups converge on this position, making it the overwhelmingly favored site for electrophilic attack. These computational approaches provide a quantitative basis for predicting reaction outcomes, which is crucial for synthetic planning. rsc.org

DFT is widely used to map the potential energy surface of a chemical reaction, providing detailed energy profiles for proposed mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic landscape of the reaction can be constructed. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution (SNAᵣ) or cross-coupling reactions, DFT can elucidate the step-by-step mechanism.

These calculations can determine the activation energy (the energy barrier that must be overcome) for each step, identifying the rate-determining step of the reaction. acs.org For instance, in a copper-catalyzed C-N coupling reaction, DFT could be used to calculate the free energy profile for different catalytic cycles, such as one involving a Cu(I)/Cu(III) mechanism, to determine the most energetically favorable pathway. nih.govbeilstein-journals.org The relative Gibbs free energies for each species along the reaction coordinate are typically calculated to provide a thermodynamically accurate picture of the reaction progress. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

This table illustrates the type of data generated from DFT calculations for a single step in a hypothetical reaction pathway involving this compound.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactant Complex | 0.0 | 0.0 |

| TS | Transition State | +22.5 | +24.0 |

| I | Intermediate | +5.7 | +6.5 |

| P | Product Complex | -15.0 | -13.5 |

Molecular orbital (MO) analysis, derived from DFT calculations, is fundamental to understanding the electronic structure and chemical reactivity of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.net

HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons. Regions with a high HOMO density are the most likely sites for electrophilic attack.

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Computational studies on similar substituted pyrazine and pyridine (B92270) derivatives provide a framework for the expected electronic properties of this compound. researchgate.net These calculations reveal how the amino and bromo substituents modulate the electronic landscape of the pyrazine core.

Table 2: Calculated Quantum Chemical Properties for Pyrazine Derivatives (Illustrative)

This table, based on findings for similar compounds, shows typical quantum chemical parameters obtained via DFT, which would be used to characterize the electronic structure of this compound. researchgate.net

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (LUMO-HOMO Gap) | Energy Gap | 4.7 eV |

| μ (Dipole Moment) | Measure of molecular polarity | 3.5 D |

| η (Global Hardness) | Resistance to change in electron distribution | 2.35 eV |

| χ (Electronegativity) | Ability to attract electrons | 3.85 eV |

Energy Profile Calculations for Reaction Mechanisms

Mechanistic Modeling of Reaction Pathways

Beyond static properties, computational chemistry excels at modeling the dynamic processes of chemical reactions. Mechanistic modeling for this compound involves constructing and evaluating plausible reaction pathways to understand how transformations occur on a molecular level. researchgate.net

A key aspect of mechanistic modeling is the location and characterization of stationary points on the potential energy surface, particularly transition states (TS) and intermediates (I). acs.org

Intermediates: These are local minima on the energy profile, representing transient species that are formed and consumed during the reaction. DFT calculations can predict their geometry, energy, and electronic structure.

Transition States: These are first-order saddle points on the energy profile, representing the highest energy point along the lowest energy path between a reactant/intermediate and the next species. beilstein-journals.org Locating a TS is computationally intensive but crucial, as its structure and energy determine the reaction's activation barrier. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a proposed SNAr reaction on this compound, DFT would be used to model the structure of the Meisenheimer complex (the intermediate) and the transition states leading to its formation and subsequent decomposition to products.

Many reactions can proceed through multiple viable pathways. Computational modeling allows for the direct comparison of these competing reaction channels. acs.org By calculating the activation free energy for the rate-determining step of each potential pathway, the kinetically favored channel can be identified. beilstein-journals.org

For instance, in a transition-metal-catalyzed cross-coupling reaction, different mechanisms (e.g., oxidative addition/reductive elimination vs. a single electron transfer mechanism) could be computationally modeled. researchgate.net The calculated energy barriers for each pathway would reveal which mechanism is more likely to be operative under specific conditions. This predictive power is invaluable for optimizing reaction conditions and guiding the development of new synthetic methods.

Identification and Characterization of Transition States and Intermediates

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions can be compared with experimental results from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate both the synthesized structure and the computational model used.

The vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) of this compound can be calculated using DFT methods, often employing basis sets like B3LYP/6-31G(d). The calculated spectra provide a theoretical fingerprint of the molecule. For instance, the IR spectrum is expected to show characteristic peaks for N-H stretching in the amino groups, C-N stretching, and vibrations of the pyrazine ring. The bromine substituent also influences the fingerprint region of the spectrum.

Similarly, calculated ¹H and ¹³C NMR chemical shifts help in assigning the signals observed in experimental spectra. isca.me While specific comparative studies for this compound are not extensively detailed in current literature, the methodology is standard practice. The process involves optimizing the molecular geometry at a chosen level of theory and then performing frequency and NMR calculations on the optimized structure. Discrepancies between calculated and experimental values are often reconciled by applying scaling factors or using more advanced computational models, potentially including solvent effects.

Table 1: Predicted Characteristic IR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Carbon-Nitrogen | C-N Stretch | 1250 - 1350 |

| Carbon-Halogen | C-Br Stretch | 500 - 600 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The structure of this compound, featuring two amino groups, a bromine atom, and an aromatic pyrazine ring, allows for a variety of significant intermolecular interactions that govern its solid-state structure and solution behavior.

Hydrogen Bonding : The two amino (-NH₂) groups are potent hydrogen bond donors. The nitrogen atoms of these amino groups, along with the two nitrogen atoms within the pyrazine ring, can act as hydrogen bond acceptors. This facilitates the formation of extensive hydrogen-bonding networks, often leading to dimeric structures or complex three-dimensional arrangements in the crystalline state. mdpi.com

π-Stacking : The aromatic pyrazine ring allows for π-π stacking interactions with adjacent molecules. These interactions, arising from the alignment of the π-systems, contribute to the stabilization of the crystal lattice.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Significance |

|---|---|---|---|

| Hydrogen Bond | Amino H-atoms | Pyrazine N-atoms, Amino N-atoms | Primary interaction defining crystal packing and solubility. |

| Halogen Bond | Bromine atom (σ-hole) | Pyrazine N-atoms, other Lewis bases | Directional interaction contributing to supramolecular assembly. acs.org |

| π-Stacking | Pyrazine ring π-system | Pyrazine ring π-system | Contributes to crystal stability through van der Waals forces. |

Conformational Analysis using Computational Methods

Conformational analysis for this compound is relatively straightforward due to the molecule's rigid nature. The core pyrazine ring is planar, and there are no rotatable single bonds within the main framework. Therefore, the molecule does not have a wide range of distinct conformers in the way that a long, flexible aliphatic chain would.

Computational analysis, primarily using methods like DFT, focuses on the orientation of the substituents, particularly the hydrogen atoms of the two amino groups. frontiersin.org These calculations determine the minimum energy conformation by analyzing the potential energy surface as a function of the rotation around the C-N bonds of the amino groups. For the most part, the molecule is expected to be largely planar to maximize electronic conjugation. Such studies confirm the most stable arrangement of the amino groups relative to the pyrazine ring, which is essential for understanding its interaction patterns and reactivity.

Molecular Docking and Molecular Dynamics Simulations as Predictive Tools

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. ajchem-a.com These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates.

Molecular Docking : This technique predicts the preferred binding mode and orientation of this compound within a specific target's binding site. The process involves computationally "placing" the molecule into the active site in numerous possible conformations and scoring them based on binding affinity. This helps to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. knu.edu.af

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the system under physiological conditions (e.g., in water at 37°C), MD can validate the stability of the docked pose and provide a more accurate estimation of binding free energy. ajchem-a.comresearchgate.net These simulations reveal how the molecule and the protein adapt to each other and confirm whether the key interactions identified in docking are maintained over a period of nanoseconds or longer.

For a molecule like this compound, these predictive tools could be used to screen it against various therapeutic targets, such as kinases or other enzymes, for which related pyrazine derivatives have shown activity.

Table 3: Workflow for Predictive Docking and MD Simulations

| Step | Method | Objective |

|---|---|---|

| 1. Preparation | - | Prepare 3D structures of the ligand (this compound) and the target protein. |

| 2. Docking | Molecular Docking Software (e.g., AutoDock) | Predict binding pose and initial binding affinity. knu.edu.af |

| 3. System Setup | - | Place the docked complex in a simulation box with water and ions. |

| 4. Simulation | Molecular Dynamics Software (e.g., GROMACS, AMBER) | Simulate atomic motions over time to assess stability. ajchem-a.comknu.edu.af |

| 5. Analysis | - | Analyze trajectory for interaction stability, conformational changes, and binding free energy. |

Building Blocks for Complex Heterocyclic Systems

The unique arrangement of functional groups on the this compound scaffold makes it an ideal starting material for the construction of more intricate heterocyclic structures. The amino groups can participate in cyclization reactions, while the bromine atom offers a site for various cross-coupling reactions.

Synthesis of Fused Pyrazine Derivatives

The diamino-substituted pyrazine ring is a precursor for creating fused heterocyclic systems. For instance, the reaction of diaminopyrazines with appropriate reagents can lead to the formation of thieno[2,3-b]pyrazines. These fused systems are of interest due to their potential biological activities. The synthesis often involves the condensation of the diamine with a suitable sulfur-containing reactant, followed by cyclization to form the thiophene (B33073) ring fused to the pyrazine core. google.com

Furthermore, the amino groups on the pyrazine ring can be diazotized and subsequently replaced to introduce other functionalities, or they can be acylated and then cyclized to form various fused pyrazine derivatives. The bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents, further diversifying the range of accessible fused pyrazine derivatives.

Construction of Pyrrolopyrazine and Imidazopyrazine Scaffolds

The this compound scaffold is instrumental in the synthesis of pyrrolopyrazine and imidazopyrazine frameworks, which are present in numerous biologically active molecules.

Pyrrolopyrazines: The synthesis of pyrrolopyrazines can be achieved through reactions that involve the formation of a pyrrole (B145914) ring fused to the pyrazine core. For example, a Paal-Knorr type synthesis can be envisioned where the diaminopyrazine is reacted with a 1,4-dicarbonyl compound. The amino groups act as nucleophiles, attacking the carbonyl carbons to form the pyrrole ring. The bromine atom can be retained for further functionalization or can be involved in subsequent reactions. The resulting pyrrolopyrazine core is a key feature in various compounds with potential therapeutic applications. nih.gov

Imidazopyrazines: The construction of imidazopyrazine scaffolds from this compound is a well-established synthetic route. This typically involves the reaction of the diamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the imidazole (B134444) ring. For example, reaction with an aldehyde in the presence of an oxidizing agent or with a reagent like carbonyldiimidazole can lead to the formation of the fused imidazole ring. nih.gov The resulting bromo-substituted imidazopyrazine can then undergo further modifications, such as nucleophilic substitution or cross-coupling reactions at the bromine position, to generate a library of diverse compounds. nih.gov

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrazine ring and the exocyclic amino groups in this compound make it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can act as donor sites for metal ions, leading to the formation of stable metal complexes.

Metal Complexation Behavior of Diaminopyrazines

Diaminopyrazines, including this compound, can coordinate to metal ions in various modes. They can act as monodentate ligands, coordinating through one of the ring nitrogen atoms, or as bidentate ligands, chelating the metal ion through both ring nitrogens or through a combination of a ring nitrogen and an amino group. The presence of the amino groups enhances the electron density on the pyrazine ring, which can influence the coordination properties and the stability of the resulting metal complexes. The steric and electronic properties of the substituents on the pyrazine ring, including the bromine atom and the amino groups, play a crucial role in determining the geometry and the coordination environment of the metal complexes.

Applications in Catalysis as Ligands for Transition Metal Catalysts

Pyrazine-based ligands have found significant applications in transition metal catalysis. researchgate.net The complexes formed from this compound and transition metals can exhibit catalytic activity in a variety of organic transformations. The pyrazine ring can act as a π-acceptor, which can stabilize low-valent metal centers, a desirable feature for many catalytic cycles. The amino groups can be modified to create pincer-type ligands, which are known to form highly stable and active catalysts. tuwien.attuwien.at For example, the amino groups can be functionalized with phosphine (B1218219) or other donor groups to create PNP or NNN pincer ligands that can coordinate to a metal center in a tridentate fashion. These pincer complexes have shown promise in reactions such as hydrogenation, dehydrogenation, and cross-coupling reactions. d-nb.info

Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry. These interactions can be exploited to construct well-defined, self-assembled architectures.

Host-Guest Chemistry and Inclusion Complex Formation

While the fundamental structure of this compound, with its hydrogen bond donors (amino groups) and acceptors (pyrazine nitrogens), suggests potential for host-guest interactions, specific research detailing its role in forming inclusion complexes is not extensively documented in publicly available literature. The principles of molecular recognition would imply that the pyrazine core could interact with electron-deficient guests, while the amino groups could bind to anionic or electron-rich species. However, dedicated studies focusing on this compound as a host molecule for specific guest compounds to form well-defined inclusion complexes are not prominent.

Non-Covalent Interactions in Supramolecular Architectures

The supramolecular assembly of this compound is dictated by a variety of non-covalent interactions, which have been observed in its crystal structure. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions gives rise to complex and well-ordered three-dimensional architectures.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In the case of this compound, the bromine atom can interact with electron-rich sites on adjacent molecules, such as the nitrogen atoms of the pyrazine ring or the amino groups, contributing to the formation of extended supramolecular assemblies.

The aromatic nature of the pyrazine ring also allows for π-π stacking interactions. These interactions, arising from the alignment of the electron clouds of adjacent pyrazine rings, further stabilize the supramolecular architecture. The combination of these varied non-covalent forces results in a highly organized solid-state structure.

Table 1: Key Non-Covalent Interactions in this compound Scaffolds

| Interaction Type | Donor/Acceptor Groups Involved | Role in Supramolecular Assembly |

| Hydrogen Bonding | Amino groups (-NH2) as donors; Pyrazine ring nitrogens as acceptors. | Formation of primary structural motifs and extended networks. |

| Halogen Bonding | Bromine atom as the electrophilic center; Nitrogen atoms or other nucleophilic sites as acceptors. | Directional interactions contributing to the overall crystal packing. |

| π-π Stacking | Aromatic pyrazine rings. | Stabilization of the crystal lattice through stacking of aromatic systems. |

Precursors for Advanced Materials

The reactivity of the bromine atom and the amino groups makes this compound a valuable precursor for the synthesis of advanced materials with tailored properties.

Derivatives of pyrazine are known to exhibit interesting electronic and optical properties, and this compound serves as a key starting material in this context. The pyrazine core is electron-deficient, and when combined with electron-donating amino groups, it creates a "push-pull" electronic structure. This intrinsic feature can be exploited in the design of materials with charge-transfer characteristics, which are desirable for applications in organic electronics.

For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce other functional moieties, thereby tuning the electronic energy levels (HOMO/LUMO) of the molecule. This modification can influence the material's conductivity, semiconducting behavior, and its ability to absorb and emit light. Research into pyrazine-based compounds has shown their potential for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and this compound is a relevant building block for such systems.

The difunctional nature of this compound, with its two amino groups, allows it to act as a monomer in polymerization reactions. These amino groups can react with other monomers containing, for example, carboxylic acid or acyl chloride functionalities to form polyamides. The properties of the resulting polymers can be influenced by the rigid and aromatic nature of the pyrazine ring.

Furthermore, this compound can be a ligand for the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring and the amino groups can coordinate with metal ions, leading to the formation of porous, crystalline structures. The bromine atom offers a site for post-synthetic modification within the framework, allowing for the introduction of additional functionalities to tailor the MOF's properties for applications such as gas storage, separation, and catalysis.

Electronic and Optical Materials

Development of Chemical Probes and Sensory Materials

The inherent fluorescence of some pyrazine derivatives makes them attractive candidates for the development of chemical probes and sensors. The "push-pull" electronic system of this compound can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescent emission.

The development of sensors based on this scaffold would typically involve modifying the molecule at the bromine position or at the amino groups. For example, a receptor for a specific ion or molecule could be attached. The binding of the target analyte to the receptor would then cause a change in the electronic properties of the pyrazine system, leading to a detectable change in the fluorescence signal (e.g., quenching, enhancement, or a shift in the emission wavelength). While the potential exists, specific, widely reported examples of this compound being used as the core of a commercial or extensively studied chemical sensor are limited.

Applications in Agrochemical Research as Synthetic Intermediates

One of the most significant applications of this compound is its use as a key intermediate in the synthesis of agrochemicals, particularly herbicides. Its structure is a core component of certain classes of herbicides that target specific biological pathways in weeds.

The synthesis of these herbicides often involves a crucial cross-coupling reaction at the bromine position of the this compound molecule. For example, a Suzuki coupling reaction can be used to introduce a substituted aryl group, which is a common feature in the final active ingredient. The amino groups on the pyrazine ring are also important for the biological activity of the resulting herbicide.

Patents in the agrochemical field describe multi-step synthetic routes where this compound is a pivotal precursor. These processes highlight the industrial relevance of this compound in producing effective crop protection agents. The specific substitutions made to the this compound scaffold are critical for achieving the desired herbicidal activity and selectivity.

Table 2: Role of this compound in Agrochemical Synthesis

| Synthetic Step | Reactant/Reagent | Function of this compound | Resulting Moiety |

| Suzuki Coupling | Arylboronic acid | Provides the core pyrazine-diamine structure; the bromine atom is the site of coupling. | Aryl-substituted pyrazine-diamine |

| Buchwald-Hartwig Amination | Amine | The bromine atom serves as a leaving group for C-N bond formation. | Aminated pyrazine-diamine derivative |

Research on Bioactive Molecule Scaffolds as Synthetic Intermediates

The heterocyclic compound this compound is a valuable synthetic intermediate in organic and medicinal chemistry. Its structure, featuring a pyrazine core substituted with two amine groups and a bromine atom, provides multiple reactive sites for building more complex molecular architectures. The amino groups are nucleophilic, while the bromine atom allows for various cross-coupling reactions, making it a versatile building block for diverse bioactive scaffolds.

The this compound scaffold is a key precursor in the synthesis of pteridine (B1203161) derivatives. ijfmr.com Pteridines are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine rings. ijrpr.com This class of compounds is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to interact with various biological targets. ijrpr.com

The synthesis of pteridines often involves the condensation of a 1,2-diamino-substituted pyrazine with a 1,2-dicarbonyl compound, a method known as the Gabriel–Isay condensation. nih.gov this compound serves as the diamine component in this reaction. This approach has been utilized to create a library of novel pteridine derivatives for further investigation. ijfmr.com For instance, the reaction of a diaminopyrazine with dicarbonyl compounds can yield various substituted pteridines, which can then be evaluated for pharmacological activities like antioxidant properties. ijfmr.com The pteridine ring system is a core component of both natural and synthetic compounds with significant pharmacological effects, including being a precursor for the synthesis of folic acid. ijfmr.comderpharmachemica.com

Furthermore, the closely related scaffold, 5-bromopyrazine-2,3-diamine, has been used to synthesize imidazo[4,5-b]pyrazine derivatives, which have been identified as potent allosteric inhibitors of the SHP2 phosphatase, a critical node in cancer signaling pathways. nih.gov This highlights the general importance of brominated diaminopyrazines in constructing novel heterocyclic systems for drug discovery.

Table 1: Examples of Pharmaceutical Scaffolds Derived from Diaminopyrazine Intermediates This table is interactive. Click on headers to sort.

| Starting Intermediate | Reaction Type | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Condensation (Gabriel-Isay) | Pteridine | Antioxidant, Folic Acid Precursor | ijfmr.com |

The utility of this compound extends to its role as an intermediate for scaffolds found in complex natural products. The pteridine core, readily accessible from diaminopyrazines, is a fundamental structural unit in several essential biomolecules. ijrpr.com

Notable examples of naturally occurring pteridines include:

Folic Acid (Vitamin B9): A vital nutrient involved in DNA synthesis, repair, and methylation. Pteridine derivatives are direct precursors in its production. derpharmachemica.com

Biopterin and Neopterin: These are unconjugated pterins that play roles as enzymatic cofactors and immune system markers, respectively. derpharmachemica.com

By providing an efficient synthetic route to the core pteridine ring system, this compound acts as a crucial intermediate for accessing these naturally occurring molecular frameworks. ijfmr.comderpharmachemica.com While it may not be a direct precursor in a multi-step total synthesis of a highly complex alkaloid, its role in constructing the foundational heterocyclic core of these natural products is of significant chemical importance. The synthesis of pteridines can be achieved through various methods, including the Gabriel–Isay and Timmis reactions, which utilize pyrimidine precursors to build the fused pyrazine ring. nih.gov

Development of Novel Pharmaceutical Scaffolds

Azo Dye Chemistry and Chromogenic Applications

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–), which act as the chromophore. jchemrev.comnih.gov Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or another amine. jchemrev.com

While aromatic diamines are common precursors for azo dyes, specific literature detailing the use of this compound in this application is limited. However, the synthesis and chromogenic properties of azo dyes derived from analogous heterocyclic diamines have been reported, illustrating the potential of this chemical class.

For example, a novel azo dye was synthesized using the closely related compound, 4-bromopyridine-2,6-diamine. isca.me In this process, 5-bromothiazol-2-amine (B145681) was diazotized and then coupled with 4-bromopyridine-2,6-diamine to yield the target azo dye, 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine. isca.me

This resulting dye demonstrated interesting chromogenic and solvatochromic properties, meaning its color and maximum absorption wavelength (λmax) changed depending on the polarity of the solvent it was dissolved in. isca.me Such behavior is valuable for applications like chemical sensors or solvent polarity indicators. The observed bathochromic (red) shift in more polar solvents indicates a change in the electronic distribution of the dye molecule. isca.me This example serves as a proof of concept for the potential application of this compound in the field of chromogenic materials.

Table 2: Solvatochromic Properties of an Analogous Azo Dye Derived from 4-Bromopyridine-2,6-diamine This table is interactive. Click on headers to sort.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Dichloromethane | 9.1 | 489 |

| Chloroform | 4.8 | 490 |

| Acetone | 21.0 | 493 |

| Ethanol | 24.6 | 495 |

| Methanol | 32.7 | 498 |

| Acetonitrile | 37.5 | 500 |

| Dimethylformamide | 36.7 | 505 |

| Dimethyl sulfoxide | 46.7 | 508 |

Data sourced from a study on an analogous azo dye. isca.me

Conclusion

3-Bromopyrazine-2,6-diamine is a heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its chemical profile, characterized by the presence of a reactive bromine atom and two nucleophilic amino groups on a pyrazine (B50134) core, offers a versatile platform for the synthesis of complex molecules. While detailed research specifically on this compound is emerging, the well-established importance of pyrazine and its halogenated derivatives underscores the promising future for this compound in the development of novel therapeutic agents and functional materials. Further investigation into its synthesis, reactivity, and applications is warranted to fully exploit its potential.

Q & A

Q. What are the recommended synthetic routes for 3-bromopyrazine-2,6-diamine, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For brominated pyrazine derivatives, a common strategy involves halogenation of pyrazine precursors using brominating agents like PBr₃ or N-bromosuccinimide (NBS). Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, highlights that the presence of a protonating agent (e.g., pyridine) and elevated temperatures favor cyclization or substitution reactions in similar diamine systems. To maximize yield:

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer: Characterization typically involves a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad). Substituent effects from bromine and amine groups split signals predictably .

- ¹³C NMR : Aromatic carbons (δ 120–140 ppm) and C-Br (δ ~90 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 217 for C₄H₄BrN₄).

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.

Table 1 : Expected NMR Data for this compound

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine C-H | 8.2–8.5 | Singlet |

| NH₂ | 5.5–6.0 | Broad |

| C-Br | ~90 | - |

Refer to for analogous imidazo-pyridine-diamine characterization .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Ventilation : Avoid inhalation of dust; ensure proper airflow.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash with soap and water for 15 minutes.

- Eye Exposure : Rinse with water for 15 minutes; consult a physician .

- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights exist regarding the thermal decomposition of this compound derivatives, and how do substituents influence stability?

Answer: Thermal decomposition studies on triazolo-tetrazine-diamine analogs ( ) suggest that electron-withdrawing groups (e.g., Br) increase thermal stability by delocalizing π-electrons in the aromatic ring. For this compound:

- Decomposition Pathways :

- C-Br bond cleavage at ~200°C generates pyrazinyl radicals.

- Radical recombination forms polymeric byproducts (e.g., carbon nitride structures).

- Kinetic Analysis : Use thermogravimetric analysis (TGA) and DSC to determine activation energy (Eₐ) via the Kissinger method. Substituents like Br reduce Eₐ by 10–15 kJ/mol compared to non-halogenated analogs .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations can:

- Identify reactive sites by mapping electrostatic potential surfaces (EPS). The bromine atom and amine groups are electrophilic and nucleophilic hotspots, respectively.

- Predict regioselectivity in Suzuki couplings: Calculations show that the C-3 bromine has a lower activation barrier (~25 kcal/mol) for substitution compared to C-5 .

- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, favoring oxidative addition with Pd(0) catalysts .

Q. What strategies are effective for functionalizing this compound to create bioconjugates or metal-binding complexes?

Answer:

- Bioconjugation :

- Amide Coupling : React with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified derivatives .

- Metal Complexation :

- Palladium Complexes : The diamine moiety chelates Pd(II), forming square-planar complexes for catalytic applications (e.g., C–N coupling). demonstrates pyrazine-carboxamide-Pd complexes with DNA-binding activity .

- Luminescent Probes : Functionalize with fluorophores (e.g., fluorescein) for imaging applications .

Table 2 : Functionalization Strategies and Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.